Cas no 121-89-1 (3-nitroacetophenone)
3-nitroacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 3'-Nitroacetophenone
- 1-(3-Nitrophenyl)ethanone
- 3-Nitroacetophenone
- m-Nitroacetophenone
- 3’-Nitroacetophenone
- 3′-Nitroacetophenone
- usafma-1
- AKOS 233-65
- AURORA 14018
- 3-Nitroacetofenon
- 3’-nitro-acetophenon
- USAF ma-1
- AKOS BBS-00003220
- Ethanone, 1-(3-nitrophenyl)-
- Acetophenone, 3'-nitro-
- m-Acetylnitrobenzene
- Methyl 3-nitrophenyl ketone
- 1-(3-nitrophenyl)ethan-1-one
- (3-Nitrophenyl) methyl ketone
- 3-Nitroacetofenon [Czech]
- 1-Acetyl-3-nitrobenzene
- SU4B5T763F
- ARKIFHPFTHVKDT-UHFFFAOYSA-N
- 3'-NITROACETOPHENONE;3'-Nitroacetophenon
- CHEMBL1327526
- AQ-917/40187877
- A804807
- UNII-SU4B5T763F
- SMR001370908
- NSC 5511
- MFCD00007259
- HMS3039O12
- AC-25903
- EN300-18002
- FT-0616229
- HSDB 2710
- M-NITROACETOPHENONE [HSDB]
- EINECS 204-504-3
- DTXCID305722
- D70891
- NSC5511
- AKOS040761108
- NCGC00091314-02
- SCHEMBL54610
- 3'-NITROACETOPHENONE;3'-Nitroacetophenone
- SY001185
- SCHEMBL2617114
- 3'-Nitroacetophenone, purum, >=98.0% (GC)
- W-108447
- WLN: WNR CV1
- NCGC00091314-01
- 3'-Nitroacetophenone, Vetec(TM) reagent grade, 98%
- CAS-121-89-1
- NCGC00258291-01
- Tox21_200737
- Z57127467
- 1-(3-nitrophenyl)-ethanone
- (3-nitrophenyl)methylketone
- AMY40202
- STR00971
- AI3-02242
- MLS002415744
- 3-nitro acetophenone
- N0109
- InChI=1/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H
- 1-(3-Nitrophenyl)ethanone #
- 1-{3-nitrophenyl}ethanone
- 121-89-1
- NSC-5511
- 3'-Nitroacetophenone, ReagentPlus(R), 99%
- NS00020942
- 3'-Nitro-acetophenone
- AKOS000119652
- Cambridge id 5102515
- CS-W020548
- DTXSID1025722
- CCRIS 2330
- 3 inverted exclamation mark -Nitroacetophenone
- F3098-5170
- Q27289401
- 3-Nitroacetophenone,99%
- 3 inverted exclamation marka-Nitroacetophenone
- STL183285
- m-Nitroacetophenone; 1-(3-Nitrophenyl)ethanone;3-Nitroacetophenone
- acetophenone, m-nitro-
- DB-041636
- (3Nitrophenyl) methyl ketone
- 1(3Nitrophenyl)ethanone
- Ethanone, 1(3nitrophenyl)
- 3-acetylnitrobenzene
- Methyl 3nitrophenyl ketone
- 3Nitroacetofenon
- 3'Nitroacetophenone
- FN01003
- mAcetylnitrobenzene
- 3Nitroacetophenone
- Acetophenone, 3'nitro
- 204-504-3
- 3-nitroacetophenone
-
- MDL: MFCD00007259
- Inchi: 1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3
- InChI Key: ARKIFHPFTHVKDT-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC=C(C=1)[N+](=O)[O-]
- BRN: 743002
Computed Properties
- Exact Mass: 165.04300
- Monoisotopic Mass: 165.042593
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.4
- Topological Polar Surface Area: 62.9
Experimental Properties
- Color/Form: Cryst.
- Density: 1.3450 (rough estimate)
- Melting Point: 77.0 to 80.0 deg-C
- Boiling Point: 202 °C(lit.)
- Flash Point: 202℃
- Refractive Index: 1.5468 (estimate)
- Water Partition Coefficient: <0.01 g/100 mL at 20 ºC
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases.
- PSA: 62.89000
- LogP: 2.32060
- FEMA: 2947
- Solubility: Soluble in hot water and ether, slightly soluble in ethanol. It can volatilize with water vapor.
3-nitroacetophenone Security Information
- Prompt:warning
- Hazard Statement: H303+H313-H316
- Warning Statement: P312-P332+P313
- Hazardous Material transportation number:UN 2735 8/PG 3
- WGK Germany:2
- Hazard Category Code: R21
- Safety Instruction: S22; S24/25
- RTECS:AM9625000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:8
- Packing Group:III
- Risk Phrases:R21
3-nitroacetophenone Customs Data
- HS CODE:29147090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-nitroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N105746-500g |
3-nitroacetophenone |
121-89-1 | 98% | 500g |
¥131.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N105746-100g |
3-nitroacetophenone |
121-89-1 | 98% | 100g |
¥41.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N105746-250g |
3-nitroacetophenone |
121-89-1 | 98% | 250g |
¥82.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N105746-25g |
3-nitroacetophenone |
121-89-1 | 98% | 25g |
¥29.90 | 2023-09-01 | |
| Alichem | A019149558-1000g |
3-Nitroacetophenone |
121-89-1 | 98% | 1000g |
$157.50 | 2023-09-04 | |
| Chemenu | CM248294-1000g |
3'-Nitroacetophenone |
121-89-1 | 95+% | 1000g |
$153 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015250-100g |
3-nitroacetophenone |
121-89-1 | 98% | 100g |
¥49 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015250-25g |
3-nitroacetophenone |
121-89-1 | 98% | 25g |
¥28 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015250-500g |
3-nitroacetophenone |
121-89-1 | 98% | 500g |
¥131 | 2024-05-26 | |
| ChemScence | CS-W020548-1000g |
1-(3-nitrophenyl)ethanone |
121-89-1 | 99.69% | 1000g |
$75.0 | 2021-09-02 |
3-nitroacetophenone Suppliers
3-nitroacetophenone Related Literature
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Anna Tomin,Alexander Lazarev,Matthew P. Bere,Hana Redjeb,Béla T?r?k Org. Biomol. Chem. 2012 10 7321
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2. Unprecedented thiocarbamidation of nitroarenes: a facile one-pot route to unsymmetrical thioureasSoumya Dutta,Manas Mondal,Tubai Ghosh,Amit Saha Org. Chem. Front. 2019 6 70
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3. 438. Bromination and nitration of 5-hydroxyflavoneP. E. McCusker,Eva M. Philbin,T. S. Wheeler J. Chem. Soc. 1963 2374
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Mazaher Abdollahi Kakroudi,Foad Kazemi,Babak Kaboudin RSC Adv. 2014 4 52762
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Jin Zhang,Linjuan Pei,Jie Wang,Pengqi Zhu,Xianmo Gu,Zhanfeng Zheng Catal. Sci. Technol. 2020 10 1518
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on 3-nitroacetophenone
3-Nitroacetophenone (CAS No. 121-89-1): Properties, Applications, and Market Insights
3-Nitroacetophenone (CAS No. 121-89-1) is an important organic compound widely used in chemical synthesis, pharmaceuticals, and research. This aromatic nitro compound is known for its distinctive yellow crystalline appearance and its role as a versatile intermediate in organic reactions. With the growing interest in fine chemicals and specialty intermediates, 3-nitroacetophenone uses and 3-nitroacetophenone synthesis have become trending topics among chemists and industry professionals.
The molecular formula of 3-nitroacetophenone is C8H7NO3, and it has a molecular weight of 165.15 g/mol. Its structure consists of an acetophenone backbone with a nitro group at the meta position, which influences its reactivity in various chemical transformations. Researchers often explore 3-nitroacetophenone reactions due to its ability to participate in reduction, condensation, and substitution processes, making it valuable in multi-step synthetic routes.
One of the most common applications of 3-nitroacetophenone is in pharmaceutical intermediates. It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and drug candidates. The compound's nitro group can be selectively reduced to an amine, enabling the formation of diverse heterocyclic structures. Recent studies highlight its role in developing novel 3-nitroacetophenone derivatives with potential biological activities, aligning with the increasing demand for innovative therapeutic agents.
In material science, 3-nitroacetophenone contributes to the development of advanced polymers and specialty coatings. Its aromatic nature and functional groups allow for modifications that enhance material properties such as thermal stability and adhesion. Researchers investigating 3-nitroacetophenone solubility and 3-nitroacetophenone melting point (which ranges between 76-78°C) often utilize this data for optimizing reaction conditions in polymer chemistry.
The global market for 3-nitroacetophenone has seen steady growth, driven by its expanding applications in pharmaceuticals, agrochemicals, and specialty chemicals. Manufacturers focus on improving 3-nitroacetophenone production methods to meet purity requirements while maintaining cost efficiency. Analytical techniques like HPLC and GC-MS are commonly employed for 3-nitroacetophenone purity analysis, ensuring compliance with industry standards.
Environmental and safety considerations are crucial when handling 3-nitroacetophenone. Proper storage conditions, including protection from light and moisture, help maintain its stability. While not classified as highly hazardous, standard laboratory safety protocols should be followed during its use. Researchers frequently search for 3-nitroacetophenone safety data and 3-nitroacetophenone handling precautions, reflecting the chemical industry's emphasis on workplace safety.
Recent advancements in green chemistry have explored sustainable approaches to 3-nitroacetophenone synthesis, including catalytic methods and solvent optimization. These developments align with the growing demand for environmentally friendly chemical processes. The compound's role in photochemistry has also gained attention, particularly in studies investigating 3-nitroacetophenone UV absorption properties and potential applications in light-sensitive materials.
For researchers and industry professionals seeking 3-nitroacetophenone suppliers, quality parameters such as purity (typically ≥98%), packaging options, and regulatory documentation are key considerations. The compound is available from specialty chemical distributors worldwide, with technical specifications varying based on intended applications. Comparative studies on 3-nitroacetophenone vs similar compounds often focus on reactivity differences and cost-effectiveness for specific synthetic routes.
In academic settings, 3-nitroacetophenone serves as an educational tool for demonstrating fundamental organic reactions. Its well-characterized behavior in nitration, reduction, and condensation reactions makes it valuable for teaching advanced organic chemistry concepts. The compound's spectral data, including 3-nitroacetophenone NMR and 3-nitroacetophenone IR spectra, are frequently referenced in spectroscopic analysis courses.
Future research directions for 3-nitroacetophenone may explore its potential in emerging fields such as nanotechnology and renewable energy applications. The compound's structural features could be leveraged in designing novel materials with specific electronic or optical properties. As synthetic methodologies continue to evolve, 3-nitroacetophenone remains a relevant building block in organic chemistry, offering numerous possibilities for innovation across multiple scientific disciplines.
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